molecular formula C14H21N7O3S B2825060 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide CAS No. 2201554-35-8

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide

Cat. No. B2825060
CAS RN: 2201554-35-8
M. Wt: 367.43
InChI Key: WBSLFTIJUBYDEI-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Morpholine is a common structural moiety in many pharmaceuticals and agrochemicals, known for its fungicidal properties.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . Morpholine derivatives can be synthesized through various methods, including the reaction of diethylene glycol with ammonia under pressure .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing two carbon and three nitrogen atoms . Morpholine is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure . Morpholine also participates in various chemical reactions, especially those involving its nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole and morpholine derivatives can vary widely depending on their specific structures . For example, they can range from solid to liquid at room temperature, and their solubility in water and organic solvents can also vary .

Scientific Research Applications

Anti-asthmatic Activities

A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, which could include derivatives of the specified compound, was synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds showed significant anti-asthmatic activity, suggesting potential application in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Cardiovascular Effects

Research on triazolo- and tetrazolopyridazine derivatives, including similar structures to the compound , demonstrated a positive effect on lowering blood pressure without affecting the heart rate in rats. This highlights a potential application in managing hypertension (Katrusiak et al., 2001).

Herbicidal Activity

Compounds with a structure related to the specified chemical were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests a potential application in agriculture for controlling unwanted plant growth (Moran, 2003).

Antimicrobial Activity

A study on pyrimidine-triazole derivatives synthesized from a related precursor molecule showed significant antimicrobial activity against selected bacterial and fungal strains. This indicates a potential application in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Mechanism of Action

Target of Action

The compound “N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide” is a synthetic derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . It primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .

Mode of Action

This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively . The compound’s interaction with these targets has been confirmed through molecular docking studies .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cancer cells more vulnerable to DNA-damage . Its inhibition of EGFR disrupts the cell proliferation pathway, potentially slowing the growth of cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability.

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has shown better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also influences the expression of several genes, upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole and morpholine derivatives depend on their specific structures . Some of these compounds may be harmful if swallowed, inhaled, or come into contact with skin . They may also pose environmental hazards .

Future Directions

The future research directions in the field of 1,2,4-triazole and morpholine derivatives are vast. They include the design and synthesis of new derivatives with improved pharmacological activities, the exploration of their mechanisms of action, and the development of more efficient and environmentally friendly synthetic methods .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O3S/c1-11-15-16-13-3-4-14(17-21(11)13)19-9-12(10-19)18(2)25(22,23)20-5-7-24-8-6-20/h3-4,12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSLFTIJUBYDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide

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